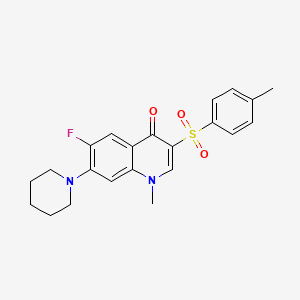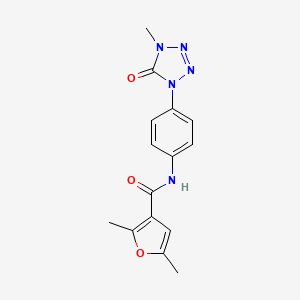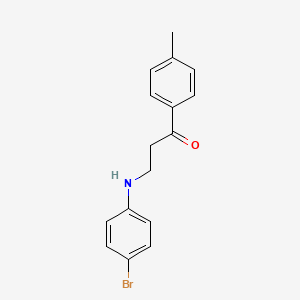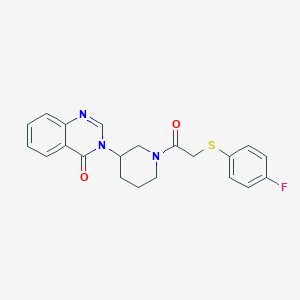
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as PF-06463922, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the receptor tyrosine kinase, ROS1, which is overexpressed in a variety of cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and cholangiocarcinoma.
Aplicaciones Científicas De Investigación
Metabolite Identification and Transporter-Mediated Excretion
6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, a compound related to YM758, is explored for its metabolites and their excretion pathways. YM758, an If channel inhibitor, shows its metabolites in urine and plasma, suggesting renal and hepatic uptake pathways involving human organic cation transporter (OCT) and organic anion transporter (OAT) (Umehara et al., 2009).
Antimycobacterial Activity
Research on novel fluoroquinolones, closely related to the mentioned compound, reveals significant antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis. These studies focus on the synthesis and evaluation of compounds like 7l, which demonstrate strong activity against both MTB and MDR-TB (Senthilkumar et al., 2009).
Luminescent Properties and Electron Transfer
Naphthalimide model compounds, which share structural similarity with the mentioned compound, exhibit unique luminescent properties. The study of their fluorescence quantum yields and charge separation provides insights into the potential use of similar compounds in optical applications and molecular probes (Gan et al., 2003).
Photochemistry in Aqueous Solutions
Compounds like ciprofloxacin, structurally related to 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, undergo significant photochemical reactions in water. These reactions include substitutions and decarboxylation, providing insights into their stability and behavior under various conditions (Mella et al., 2001).
Antibacterial 6,7- and 7,8-Disubstituted Compounds
The study of antibacterial activities in 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids provides insights into the structure-activity relationships essential for antimicrobial potency. These studies help understand how variations in the quinoline structure affect antibacterial effectiveness (Koga et al., 1980).
Antiproliferative Evaluation in Cancer Cell Lines
Derivatives of 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline exhibit significant antiproliferative activities against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. The study also explores the mechanism behind their action, including cell cycle arrest and apoptosis induction (Tseng et al., 2011).
Propiedades
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-15-6-8-16(9-7-15)29(27,28)21-14-24(2)19-13-20(25-10-4-3-5-11-25)18(23)12-17(19)22(21)26/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLULCSNPKUMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)



![1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2383372.png)



![Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate](/img/structure/B2383379.png)

![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)


![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)